Ethyl 3-hydroxyhex-2-enoate
Description
Ethyl 3-hydroxyhex-2-enoate is an α,β-unsaturated ester characterized by a hydroxyl group at the 3-position and an ethyl ester moiety.
Properties
CAS No. |
927178-55-0 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
ethyl 3-hydroxyhex-2-enoate |
InChI |
InChI=1S/C8H14O3/c1-3-5-7(9)6-8(10)11-4-2/h6,9H,3-5H2,1-2H3 |
InChI Key |
AYOCLZXHDNQNGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CC(=O)OCC)O |
Origin of Product |
United States |
Preparation Methods
Wittig Reaction-Based Synthesis
Phosphonium Ylide Formation and Olefination
The Wittig reaction remains a cornerstone for constructing α,β-unsaturated esters. Zhou et al. demonstrated the synthesis of related hydroxy esters via a two-step Wittig strategy. For ethyl 3-hydroxyhex-2-enoate, phosphonium salt 1 (derived from triphenylphosphine and ethyl 6-bromohex-2-enoate) reacts with ethyl glyoxylate under basic conditions (Cs₂CO₃, CH₂Cl₂, reflux). The ylide-mediated olefination affords the α,β-unsaturated ester framework, followed by acetate cleavage to reveal the hydroxyl group. This method achieves moderate yields (60–70%) but requires meticulous control of stereochemistry.
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the ylide on the carbonyl carbon of ethyl glyoxylate, forming an oxaphosphorane intermediate. Subsequent elimination of triphenylphosphine oxide generates the trans-configured double bond. Steric hindrance and electronic effects influence regioselectivity, necessitating optimized equivalents of base and solvent polarity.
Isomerization of cis-Isomers
Stereochemical purity is critical for biological activity. The cis-isomer of ethyl 6-hydroxyhex-2-enoate, a precursor, undergoes iodine-catalyzed isomerization to the trans-configuration. In anhydrous dichloromethane, 5 mol% iodine promotes equilibration at 25°C, achieving >95% trans-selectivity within 12 hours. This step ensures the desired E-geometry in the final product.
Hydrofunctionalization of Unsaturated Esters
Hydroboration-Oxidation of Ethyl Hex-2-ynoate
A novel route involves hydroboration of ethyl hex-2-ynoate followed by oxidative workup. B₂Pin₂ (bis(pinacolato)diboron) and CuCl catalyze anti-Markovnikov addition in 1,4-dioxane at 65°C. Subsequent oxidation with NaBO₃·4H₂O introduces the hydroxyl group at the β-position, yielding this compound in 73% isolated yield. This method bypasses harsh acidic conditions but requires stringent anhydrous handling.
Catalytic System Optimization
The choice of ligand (dppe) and base (KOtBu) significantly impacts reaction efficiency. A 1:1 molar ratio of CuCl to dppe minimizes side reactions, while excess B₂Pin₂ ensures complete conversion. Kinetic studies reveal a first-order dependence on alkene concentration, supporting a radical-involved mechanism.
Epoxide Ring-Opening Strategies
Epoxidation of ethyl hex-2-enoate with mCPBA (meta-chloroperbenzoic acid) forms the corresponding epoxide, which undergoes nucleophilic ring-opening with water under acidic catalysis (H₂SO₄, THF). Regioselective attack at the β-carbon installs the hydroxyl group, though competing pathways reduce yields to 50–55%.
Enzymatic and Biocatalytic Approaches
Lipase-Catalyzed Kinetic Resolution
Racemic this compound undergoes enantioselective acetylation using Candida antarctica lipase B (CAL-B). In toluene at 37°C, the enzyme preferentially acetylates the (R)-enantiomer, enabling separation via column chromatography. This method achieves 98% enantiomeric excess (ee) but is limited by substrate specificity and scalability.
Whole-Cell Biotransformation
Engineered Escherichia coli expressing alcohol dehydrogenases (ADHs) reduce ethyl 3-oxohex-2-enoate to the corresponding β-hydroxy ester. NADPH-dependent ADHs from Lactobacillus brevis provide 85% conversion with >90% ee under aerobic conditions. However, product inhibition and long fermentation times (72 hours) hinder industrial adoption.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxyhex-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxohex-2-enoate.
Reduction: The double bond in the compound can be reduced to form ethyl 3-hydroxyhexanoate.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using a palladium catalyst (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Ethyl 3-oxohex-2-enoate
Reduction: Ethyl 3-hydroxyhexanoate
Substitution: Various ester derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 3-hydroxyhex-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and hydrolases.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which ethyl 3-hydroxyhex-2-enoate exerts its effects depends on the specific reaction or application. In enzymatic reactions, the compound may act as a substrate for esterases, which catalyze the hydrolysis of the ester bond. The molecular targets and pathways involved can vary widely depending on the context of its use.
Comparison with Similar Compounds
Functional Group and Molecular Properties
The following table summarizes key structural and physicochemical properties of Ethyl 3-hydroxyhex-2-enoate and its analogues:
Notes:
- This compound distinguishes itself through its hydroxyl group, which enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated esters like Ethyl 3-methyl-2-hexenoate .
- The presence of a ketone group in (E)-3-Methyl-6-oxohex-2-enyl acetate and Ethyl 3-oxohex-5-enoate introduces additional reactivity, such as susceptibility to nucleophilic attacks at the carbonyl carbon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
